molecular formula C11H11FO3 B8651344 3-(4-Fluorobenzoyl)butanoic acid

3-(4-Fluorobenzoyl)butanoic acid

Cat. No.: B8651344
M. Wt: 210.20 g/mol
InChI Key: PPYCUIIWIHCVPL-UHFFFAOYSA-N
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Description

Contextualization of Fluorinated Keto-Acids in Organic Synthesis

Fluorinated keto-acids are a class of organic molecules that possess both a ketone and a carboxylic acid functional group, with the addition of one or more fluorine atoms. This combination of features makes them highly versatile building blocks in organic synthesis. The presence of the ketone and carboxylic acid groups allows for a wide range of chemical transformations, such as the formation of alcohols, imines, and amides. nih.gov The introduction of fluorine atoms can significantly alter the properties of a molecule, including its acidity, lipophilicity, and metabolic stability.

The synthesis of fluorinated ketones, a key component of these molecules, can be achieved through various methods, including the oxyfluorination of olefins and the decarboxylative fluorination of β-keto carboxylic acids. organic-chemistry.org Modern techniques also employ electrochemical methods to generate fluorinated ketones from enol acetates. acs.org The development of stable electrophilic fluorinating agents has been a significant advancement in this field. nih.gov These reagents allow for the direct and, in many cases, asymmetric introduction of fluorine into organic molecules. nih.gov

Historical Development and Significance of the 3-(4-Fluorobenzoyl)butanoic Acid Structural Motif

The structural motif of this compound has gained importance primarily as a key intermediate in the synthesis of various organic compounds. While a detailed historical timeline of its initial discovery is not extensively documented in readily available literature, its significance is closely tied to the development of synthetic routes for more complex molecules.

A common method for its preparation is through a Friedel-Crafts acylation reaction. This typically involves the reaction of fluorobenzene (B45895) with glutaric anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. google.com The reaction conditions, such as the solvent and the purity of the reactants, can be optimized to improve the yield and purity of the final product. google.comgoogle.com Patents have been filed for improved processes for the preparation of 4-(4-fluorobenzoyl)butyric acid on a commercial scale, highlighting its industrial relevance. google.comgoogle.com

Interdisciplinary Relevance and Academic Research Trajectories

The utility of this compound and related fluorinated compounds extends beyond traditional organic synthesis. Fluorinated materials have found applications in material sciences, including in the development of liquid crystals, smartphone displays, and photovoltaic solar cells. nih.gov The introduction of fluorine can impart desirable properties such as hydrophobicity and chemical stability to materials. nih.gov

In the field of medicinal chemistry, the 3-(4-fluorobenzoyl)propionic acid structure is recognized as a metabolite of haloperidol, a dopamine (B1211576) D2 receptor blocker. sigmaaldrich.com This connection underscores the importance of studying the metabolic pathways of pharmaceutical compounds. Furthermore, the broader class of fluorinated ketones is being explored for its reactivity with singlet nucleophilic carbenes, opening up new avenues for the synthesis of fluorinated tertiary alcohol derivatives. acs.org The compound 4-(4-Fluorobenzoyl)butyric acid is also a key raw material in the synthesis of the anti-hyperlipoproteinemic drug ezetimibe. google.comrongyaobio.com

Chemical and Physical Properties of this compound and Related Compounds

The following tables summarize key chemical and physical properties of this compound and a related compound.

Table 1: Properties of 3-(4-Fluorobenzoyl)propionic acid

PropertyValueSource
Molecular FormulaC10H9FO3 sigmaaldrich.com
Molecular Weight196.18 g/mol sigmaaldrich.com
Melting Point100-102 °C sigmaaldrich.com
CAS Number366-77-8 sigmaaldrich.com

Table 2: Properties of 4-(4-Fluorobenzoyl)butyric acid

PropertyValueSource
Molecular FormulaC11H11FO3 chemicalbook.comfujifilm.com
Molecular Weight210.2 g/mol fujifilm.com
Melting Point142 - 144 °C fishersci.com
CAS Number149437-76-3 chemicalbook.comfishersci.com

Table 3: Properties of 3-[(4-fluorobenzoyl)amino]butanoic acid

PropertyValueSource
Molecular FormulaC11H12FNO3 nih.gov
Molecular Weight225.22 g/mol nih.gov
XLogP3-AA1.2 nih.gov
Hydrogen Bond Donor Count2 nih.gov
Hydrogen Bond Acceptor Count4 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

4-(4-fluorophenyl)-3-methyl-4-oxobutanoic acid

InChI

InChI=1S/C11H11FO3/c1-7(6-10(13)14)11(15)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,13,14)

InChI Key

PPYCUIIWIHCVPL-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C(=O)C1=CC=C(C=C1)F

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 Fluorobenzoyl Butanoic Acid and Its Analogs

Established Synthetic Pathways: A Mechanistic Perspective

The formation of 3-(4-fluorobenzoyl)butanoic acid and its structural relatives often relies on classic organic reactions, with the Friedel-Crafts acylation being a cornerstone of its synthesis. A deeper understanding of the mechanisms governing these pathways is crucial for optimizing reaction conditions and achieving desired product outcomes.

Friedel-Crafts Acylation Strategies for Fluorobenzoyl Keto-Acids

The Friedel-Crafts acylation is a fundamental method for forming carbon-carbon bonds to an aromatic ring. masterorganicchemistry.comnih.gov This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. sigmaaldrich.comlibretexts.org The reaction proceeds through the generation of a highly reactive acylium ion, which then acts as the electrophile. sigmaaldrich.comyoutube.comyoutube.com

A prominent strategy for synthesizing fluorobenzoyl keto-acids involves the reaction of a fluorinated aromatic substrate, such as fluorobenzene (B45895), with a cyclic anhydride. For instance, the reaction of fluorobenzene with glutaric anhydride is a known method for producing isomers of fluorobenzoylbutanoic acid. google.comgoogle.com In this process, the Lewis acid catalyst, commonly aluminum chloride (AlCl₃), activates the glutaric anhydride, facilitating the generation of an acylium ion intermediate. The aromatic ring of fluorobenzene then attacks this electrophile, leading to the formation of the keto-acid product.

The reaction between phenylsuccinic anhydride and benzene (B151609) also provides insight into the formation of isomeric benzoylphenylpropionic acids, highlighting the complexities that can arise in these condensations. rsc.org The choice of the cyclic anhydride is critical as it dictates the length of the carboxylic acid side chain in the final product.

The choice of catalyst and reaction conditions plays a pivotal role in the success of Friedel-Crafts acylation. While aluminum chloride is a traditional and effective catalyst, research has explored a variety of other Lewis and Brønsted acids to promote these reactions. nih.gov Innovations in catalysis aim to improve yields, selectivity, and the environmental profile of the synthesis.

Recent advancements have seen the use of hafnium(IV) triflate and trifluoromethanesulfonic acid as effective catalysts for the acylation of unactivated benzenes like fluorobenzene. researchgate.netresearchgate.net Bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃) has also been identified as a novel and recyclable catalyst for these reactions, with studies showing high yields in the acylation of fluorobenzene. researchgate.net Furthermore, composite catalyst systems, such as a combination of trifluoromethanesulfonic acid (TfOH) and rare earth triflates (Re(OTf)₃), have been investigated for solvent-free acylations of fluorobenzene. sioc-journal.cnepa.gov These systems have demonstrated a synergistic effect, allowing for a reduction in the amount of the strong acid catalyst required. sioc-journal.cnepa.gov For example, the use of a La(OTf)₃ and TfOH catalyst system in the acylation of fluorobenzene with benzoyl chloride at 140°C for 4 hours resulted in a 99% selectivity and 87% yield for the para-substituted product. sioc-journal.cnepa.gov

The reaction environment is another critical factor. While traditional syntheses often employ solvents like methylene (B1212753) chloride, solvent-free conditions are being explored to develop greener synthetic processes. sioc-journal.cnepa.govresearchgate.net Ionic liquids, such as 1-butyl-3-methylimidazolium chloroaluminate, have also been utilized as both a catalyst and a solvent, offering advantages in terms of thermal stability and the ability to solvate a wide range of substrates. researchgate.net

Catalyst SystemSubstratesConditionsYieldSelectivityReference
Aluminum chlorideFluorobenzene, Glutaric anhydrideMethylene chloride, 0°C78%Not specified google.comgoogle.com
La(OTf)₃ and TfOHFluorobenzene, Benzoyl chlorideSolvent-free, 140°C, 4 h87%99% (para) sioc-journal.cnepa.gov
Hafnium (IV) triflate and TfOHFluorobenzene, Carboxylic acid chloridesNot specifiedGood yieldsNot specified researchgate.netresearchgate.net
Bismuth tris-trifluoromethanesulfonate (Bi(OTf)₃)FluorobenzeneNot specifiedHigh yieldsNot specified researchgate.net
Silica gel immobilized dendrimer scandium trifluoromethanesulfonate (B1224126) resinFluorobenzene, Acid anhydride/acyl halideMicrowave radiationNot specifiedPara-selective google.com

Chemo- and Regioselective Synthetic Approaches for the 3-Isomer

Achieving regioselectivity, specifically the synthesis of the 3-isomer of (4-fluorobenzoyl)butanoic acid, is a significant challenge. The fluorine atom on the benzene ring is an ortho-, para-director in electrophilic aromatic substitution, meaning that the incoming acyl group will preferentially add to the positions ortho or para to the fluorine. Therefore, direct acylation of fluorobenzene with a butyric acid derivative would be expected to yield primarily the 4-isomer.

Strategies to achieve the synthesis of the 3-isomer often involve more complex, multi-step synthetic routes. This may include the use of starting materials where the substitution pattern is already established or employing protecting groups and directed metalation strategies to control the position of the acylation. Research into regioselective synthesis is ongoing, exploring novel catalysts and reaction conditions that can influence the positional outcome of the acylation. rsc.orgnih.govnih.govrsc.org

Methodological Enhancements in Preparation

Continuous efforts are being made to refine the synthesis of this compound, focusing on improving both the efficiency and the quality of the final product.

Control of Reaction Parameters for Yield and Purity

The optimization of reaction parameters is a critical aspect of synthetic chemistry, directly impacting the yield and purity of the desired product. rsc.orgresearchgate.netscielo.br In the context of the Friedel-Crafts acylation for preparing fluorobenzoyl keto-acids, several factors can be fine-tuned.

One key parameter is the reaction temperature. While some procedures are carried out at low temperatures like 0°C, this can lead to issues with solubility and mixing, potentially lowering the yield and quality of the product. google.com Conducting the reaction at a slightly elevated temperature, for instance between 10-20°C, can improve the homogeneity of the reaction mixture and facilitate a more controlled reaction, making the process more scalable. google.comgoogle.com

The stoichiometry of the reactants and the catalyst is also crucial. Adjusting the ratio of fluorobenzene to the cyclic anhydride can influence the outcome of the reaction. google.com Furthermore, controlling the moisture content and particle size of the aluminum chloride catalyst has been shown to significantly improve the conversion rate of the reaction. google.com

The method of addition of reactants can also be optimized. For example, adding a solution of the anhydride and a portion of the fluorobenzene to a mixture of the catalyst and the remaining fluorobenzene over a period of time can lead to better control of the reaction. google.comgoogle.com The work-up procedure, including quenching the reaction with an ice and acid mixture, followed by purification steps such as dissolution in an aqueous base and re-precipitation with acid, is vital for isolating a high-purity product.

ParameterConditionEffectReference
Temperature10-20°CImproved mixing and scalability google.comgoogle.com
Reactant RatioAdjusting fluorobenzene to glutaric anhydride ratioCan be optimized for scale google.com
Catalyst QualityControlling moisture and particle size of AlCl₃Improved conversion rate google.com
Addition MethodSlow addition of anhydride/fluorobenzene solutionBetter reaction control google.comgoogle.com
Purity of FluorobenzeneUsing normal quality fluorobenzene with a halogenated solventMore economical process google.com

Solvent Selection and Recovery in Laboratory and Industrial Synthesis

The choice of solvent is a pivotal factor in the synthesis of this compound, which is typically achieved through a Friedel-Crafts acylation of fluorobenzene with methylsuccinic anhydride. The solvent not only facilitates the reaction by dissolving reactants but also influences reaction kinetics, yield, and purity of the final product.

In both laboratory and industrial settings, halogenated hydrocarbons have been traditionally employed. Dichloromethane (B109758) (Methylene Chloride) is a common choice due to its ability to dissolve the reactants and the Lewis acid catalyst, typically aluminum chloride (AlCl₃). numberanalytics.combegellhouse.comoup.com Other solvents such as ethylene (B1197577) dichloride, nitrobenzene (B124822), and toluene (B28343) have also been reported in related syntheses. numberanalytics.combegellhouse.com Patent literature suggests that a mixture of dichloromethane and nitrobenzene can enhance the reaction yield. numberanalytics.com

The selection of solvents and their impact on a typical Friedel-Crafts acylation for a related compound is summarized below:

Table 1: Solvent Selection in Friedel-Crafts Acylation of Fluorobenzene

Solvent Role/Observation Industrial Relevance Reference
Dichloromethane Common solvent, dissolves reactants and catalyst. Widely used. begellhouse.com numberanalytics.com, begellhouse.com, oup.com
Ethylene Dichloride Alternative halogenated solvent. Used on a commercial scale. begellhouse.com begellhouse.com
Nitrobenzene Used in combination with dichloromethane to improve yield. Use is often minimized due to toxicity. numberanalytics.com

Solvent recovery is a critical aspect of modern chemical manufacturing, driven by both economic and environmental pressures. The high consumption of solvents in processes like the synthesis of this compound necessitates efficient recycling strategies to minimize waste and reduce operational costs. ijrpr.comnih.gov

Industrial-scale recovery of solvents like dichloromethane and toluene typically involves several techniques:

Distillation: This is the most common method for purifying spent solvents. hazardouswasteexperts.com By heating the solvent to its boiling point, it evaporates and can be condensed back into a liquid, leaving contaminants behind. ijrpr.comhazardouswasteexperts.com For mixtures of solvents, fractional distillation is employed to separate components with different boiling points. nih.gov

Liquid-Liquid Extraction: This technique is used to separate a solute from one liquid phase into another immiscible liquid phase. It is particularly useful for recovering solvents from aqueous waste streams. tyextractor.com

Membrane Separation: Technologies like pervaporation and solvent-resistant nanofiltration are emerging as energy-efficient alternatives to distillation for solvent recovery. nih.gov

Thin-Film Evaporation: This method is effective for separating solvents from non-volatile residues, such as tars or solid impurities. veolianorthamerica.comveolianorthamerica.com

These recovery processes can be implemented on-site using dedicated equipment or off-site through specialized solvent recycling companies. veolianorthamerica.comaltiras.com The choice between on-site and off-site recycling depends on the volume of solvent used, the complexity of the waste stream, and economic feasibility. altiras.com Recovered solvents can often be reused in the same process, contributing to a more circular and sustainable manufacturing model. hazardouswasteexperts.com

Novel Synthetic Routes and Green Chemistry Considerations

In recent years, there has been a significant push to develop more environmentally benign synthetic methods in line with the principles of green chemistry. For the synthesis of this compound and its analogs, this primarily involves creating greener versions of the Friedel-Crafts acylation.

The traditional Friedel-Crafts reaction, while effective, suffers from several drawbacks. It typically requires more than stoichiometric amounts of a Lewis acid catalyst like aluminum chloride, which is corrosive, moisture-sensitive, and generates a large amount of acidic waste during aqueous workup. ruc.dk Research has focused on replacing these conventional catalysts with more sustainable alternatives.

Table 2: Green Alternatives for Friedel-Crafts Acylation Catalysis

Catalyst Type Example Advantages Reference
Heterogeneous Solid Acids Sulfated Zirconia Reusable, non-corrosive, easy to separate from the reaction mixture. rsc.org
Water-Tolerant Lewis Acids Bismuth Triflate (Bi(OTf)₃) Recyclable, tolerant to water, can be used in smaller catalytic amounts. ruc.dk
Deep Eutectic Solvents [CholineCl][ZnCl₂]₃ Acts as both catalyst and solvent, low cost, reusable, and biodegradable. rsc.org
Metal- and Halogen-Free Promoters Methanesulfonic Anhydride Avoids metal and halogen waste streams, producing minimal waste. organic-chemistry.org

Beyond catalyst substitution, other green chemistry strategies are being explored:

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields and selectivity, often allowing for solvent-free conditions. ruc.dk

Solvent-Free Reactions: Conducting reactions without a solvent (neat) or in greener solvents like water or deep eutectic solvents minimizes waste and the environmental impact associated with volatile organic compounds (VOCs). rsc.orgnih.gov

Asymmetric Synthesis: For analogs of this compound that are chiral, developing asymmetric synthetic routes is crucial. Novel methodologies for the asymmetric synthesis of related 3-aroyl pyroglutamic acid derivatives have been developed, which could potentially be adapted. mdpi.comresearchgate.net

Alternative Synthetic Pathways: While Friedel-Crafts remains a primary route, other novel methods for creating β-keto acids and their derivatives are being investigated. These include palladium-catalyzed reactions of allyl β-keto carboxylates and various condensation reactions. organic-chemistry.orgnih.gov A recently reported green synthesis of (R)-3-hydroxy-decanoic acid, starting from a cellulose-derived platform chemical, highlights the potential of using bio-based starting materials. nih.gov

The adoption of these novel and greener approaches can lead to a more sustainable and efficient synthesis of this compound and its analogs, aligning chemical production with modern environmental standards.

Derivatization and Chemical Transformations of 3 4 Fluorobenzoyl Butanoic Acid

Synthesis of Functionalized Analogs and Derivatives

The functional handles on 3-(4-Fluorobenzoyl)butanoic acid enable targeted modifications to generate diverse analogs. These include alterations at the carboxylic acid, transformations of the ketone, and substitutions on the aromatic ring.

Modifications at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for derivatization, most commonly through the formation of esters and amides. Amide bond formation is a frequently employed reaction in medicinal chemistry, allowing for the coupling of the parent acid with a vast library of amine-containing fragments. hepatochem.com This transformation typically requires the activation of the carboxylic acid to facilitate the reaction with an amine. hepatochem.com

The general process involves two main steps: the activation of the carboxylate with a coupling reagent to form a reactive intermediate, followed by the reaction of this intermediate with an amine to yield the amide. hepatochem.com A wide variety of reagents have been developed to facilitate this transformation, including carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts. hepatochem.comluxembourg-bio.com The choice of coupling reagent can be critical for achieving high yields and, particularly when using chiral amines, for preventing racemization. researchgate.net

For instance, the formation of an amide from this compound can be achieved by reacting it with a desired amine in the presence of a suitable coupling agent and, often, an additive to improve efficiency and suppress side reactions. luxembourg-bio.com

Table 1: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example Reagents Mechanism Notes
Carbodiimides Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC) Forms an O-acylurea intermediate which is then attacked by the amine. Often used with additives like HOBt to prevent racemization. luxembourg-bio.com
Aminium/Uronium Salts HBTU, HATU, TBTU React with the carboxylic acid to form active esters, which readily react with amines. luxembourg-bio.comresearchgate.net
Phosphonium Salts BOP, PyBOP Similar to aminium salts, they form activated esters that are highly reactive towards amines.

Transformations Involving the Ketone Moiety

The ketone group in this compound can undergo several key transformations, primarily reduction. The ketone can be reduced to a secondary alcohol, or completely deoxygenated to a methylene (B1212753) group. The reduction of the ketone to a secondary alcohol introduces a new chiral center and significantly alters the molecule's three-dimensional structure. In a related compound, the ketone group was shown to be rapidly reduced to an alcohol in humans. nih.gov

Alternatively, complete reduction of the ketone to a methylene group, converting the this compound to 4-(4-fluorophenyl)heptanoic acid, can be accomplished. A similar transformation has been documented for 3-(4-fluorobenzoyl)propanoic acid, which was hydrogenated using a Palladium on carbon catalyst to yield 4-(4-fluorophenyl)butyric acid. This type of reaction effectively removes the polar carbonyl group.

More advanced transformations can also target the ketone. For example, a deacylative strategy has been developed that allows for the homolytic cleavage of the C-C bond adjacent to a ketone. nih.gov This method involves activating the ketone with hydrogen peroxide to form a gem-dihydroperoxide, which is then reduced by a low-valent metal to generate an alkyl radical, enabling a variety of further functionalizations. nih.gov

Aromatic Ring Substitutions and Further Functionalization

The fluorophenyl ring of this compound is amenable to electrophilic aromatic substitution. The fluorine atom is an ortho-, para-directing group, while the benzoyl group is a meta-directing deactivator. The combined effect of these substituents directs incoming electrophiles primarily to the positions ortho to the fluorine atom (C3 and C5).

Standard electrophilic aromatic substitution reactions can be applied, though the conditions may need to be optimized due to the deactivated nature of the ring.

Halogenation: Further halogenation, such as chlorination or bromination, can be achieved using the appropriate halogen (Cl₂ or Br₂) in the presence of a Lewis acid catalyst like FeCl₃ or FeBr₃. libretexts.orgunizin.org

Nitration: The introduction of a nitro group (–NO₂) is typically accomplished with a mixture of concentrated nitric and sulfuric acids. unizin.org The resulting nitro-aromatic compound can be subsequently reduced to an arylamine (–NH₂), providing a gateway to a wide range of further derivatives. unizin.org

Sulfonation: Reaction with fuming sulfuric acid (a mixture of H₂SO₄ and SO₃) can introduce a sulfonic acid group (–SO₃H) onto the aromatic ring. libretexts.orglibretexts.org This reaction is often reversible. libretexts.org

Mechanistic Studies of Derivative Formation Reactions

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and predicting outcomes.

Coupling Reactions and Amide Bond Formation

The mechanism of amide bond formation is one of the most studied reactions in organic synthesis. luxembourg-bio.com The process is not a spontaneous condensation of a carboxylic acid and an amine, but requires the activation of the carboxylic acid to convert the hydroxyl group into a better leaving group. luxembourg-bio.com

Using carbodiimide (B86325) reagents like Dicyclohexylcarbodiimide (DCC), the reaction proceeds through the formation of a highly reactive O-acylurea intermediate. luxembourg-bio.com This intermediate can then react directly with an amine to form the desired amide, along with a urea (B33335) byproduct (dicyclohexylurea, DCU) which is often insoluble and can be removed by filtration. luxembourg-bio.com However, the O-acylurea can also rearrange to a stable N-acylurea or react with another molecule of the carboxylic acid to form an anhydride (B1165640), which can also lead to the product but complicates the reaction stoichiometry. luxembourg-bio.com To improve reaction efficiency and minimize side reactions, especially racemization of chiral carboxylic acids, additives such as 1-hydroxy-1H-benzotriazole (HOBt) are often included. HOBt intercepts the O-acylurea intermediate to form an active ester, which is less prone to side reactions and reacts cleanly with the amine. luxembourg-bio.com

Reagents based on aminium/uronium or phosphonium salts operate by a similar principle, reacting with the carboxylic acid to form highly reactive activated esters (e.g., OAt/OBt active esters) which are then readily attacked by the amine nucleophile to furnish the amide product. luxembourg-bio.com

Reduction and Oxidation Pathways

The reduction and oxidation of this compound involve distinct mechanistic pathways targeting different functional groups.

Reduction: The catalytic hydrogenation of the ketone involves the addition of hydrogen across the carbonyl double bond on the surface of a metal catalyst like palladium. The choice of reducing agent determines the selectivity. Strong hydrides like lithium aluminum hydride (LiAlH₄) can reduce both the ketone and the carboxylic acid, whereas milder reagents like sodium borohydride (B1222165) (NaBH₄) typically reduce the ketone selectively over the carboxylic acid.

Oxidation: The oxidation of the butanoic acid side chain can lead to chain cleavage. A study on the oxidation of the structurally similar 4-oxo-4-phenyl butanoic acid by tripropylammonium (B8586437) fluorochromate (TriPAFC) showed that the reaction yields benzoic acid. The reaction is first-order with respect to the oxidant, the keto-acid, and acid concentration. The proposed mechanism involves the formation of a protonated oxidant species (TriPAFCH⁺) and the enol form of the keto-acid. A complexing agent, such as picolinic acid, can act as a catalyst by forming an intermediate complex with the Cr(VI) oxidant, which then reacts with the substrate to form a ternary complex that facilitates the oxidative cleavage. In related compounds, oxidation of the butanoic side-chain has also been observed as a metabolic pathway. nih.gov

Table 2: Oxidation of 4-oxo-4-phenyl butanoic acid with TriPAFC

Parameter Observation Implication
Reactant Order First order in [TriPAFC], [4-oxo acid], and [H⁺]. The reaction involves one molecule of each reactant in the rate-determining step. Protonation of the oxidant and enolization of the substrate are key steps.
Catalyst Picolinic acid enhances the reaction rate. The catalyst forms a complex with the Cr(VI) species, stabilizing intermediate chromium valence states and facilitating the reaction.
Product Benzoic acid. The reaction proceeds via oxidative cleavage of the bond between the carbonyl carbon and the adjacent methylene group.

| Intermediate | No free radical intermediates detected. | The reaction follows an ionic pathway, likely involving hydride transfer within the ternary complex. |

Strategic Utility of Derivatives in Advanced Organic Synthesis

The derivatives of this compound are valuable intermediates in advanced organic synthesis, serving as building blocks for a diverse range of complex molecules with significant biological and pharmacological properties.

The pyridazinone and dihydropyridazinone scaffolds derived from this compound are of particular interest in medicinal chemistry. These heterocyclic cores are present in numerous compounds investigated for a variety of therapeutic activities, including their role as blood platelet aggregation inhibitors and their potential as anti-proliferative agents. byjus.comlibretexts.org The 4-fluorophenyl substituent can play a crucial role in the biological activity of these molecules, potentially enhancing their binding affinity to target proteins.

Furthermore, the ketone and carboxylic acid functionalities of this compound can be selectively transformed to introduce new functionalities and build molecular complexity. For instance, the ketone group can undergo a variety of classical carbonyl chemistry reactions. The Wittig reaction, which converts ketones into alkenes, can be employed to transform the benzoyl group into a substituted styrenyl moiety. wikipedia.orgorganic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.org This opens up avenues for the synthesis of a wide array of unsaturated derivatives.

Table 1: Potential Wittig Reaction on an Ester of this compound

ReactantWittig ReagentProduct
Methyl 3-(4-fluorobenzoyl)butanoateMethylenetriphenylphosphorane (Ph₃P=CH₂)Methyl 3-(1-(4-fluorophenyl)vinyl)butanoate
Methyl 3-(4-fluorobenzoyl)butanoateEthyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et)Methyl 3-(1-(4-fluorophenyl)-2-(ethoxycarbonyl)vinyl)butanoate

Similarly, the Reformatsky reaction offers a pathway to synthesize β-hydroxy esters by reacting the ketone with an α-halo ester in the presence of zinc. byjus.comlibretexts.orgwikipedia.orgbeilstein-journals.orgorganic-chemistry.org This reaction would introduce a new stereocenter and a hydroxyl group, significantly increasing the structural and functional diversity of the resulting derivatives.

The carboxylic acid group can be converted into an ester or an amide, which can then be used in various coupling reactions. For instance, a derivative of this compound containing a suitable leaving group could potentially participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. researchgate.netnih.govharvard.edumdpi.com This would allow for the introduction of a wide range of aryl or vinyl substituents, further expanding the chemical space accessible from this versatile starting material.

The strategic derivatization of this compound, therefore, provides access to a rich collection of complex molecules with potential applications in drug discovery and materials science.

Comprehensive Spectroscopic and Structural Characterization of 3 4 Fluorobenzoyl Butanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis.rsc.orgnih.govdocbrown.infohmdb.cadocbrown.infolibretexts.orglibretexts.orgdocbrown.infochemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic and aliphatic protons. The protons on the fluorinated benzene (B151609) ring are expected to appear as complex multiplets in the downfield region (typically δ 7.0-8.2 ppm) due to coupling with each other and the fluorine atom. The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) would likely resonate around δ 3.0-3.3 ppm, while the methylene protons further down the chain (β-protons) would appear at a more shielded position, around δ 2.0-2.5 ppm. The methyl protons are expected to be the most shielded, with a signal around δ 1.0-1.3 ppm. The carboxylic acid proton is typically observed as a broad singlet at a very downfield chemical shift, often above δ 10 ppm. docbrown.infolibretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide a count of the non-equivalent carbon atoms in the molecule. The carbonyl carbon of the ketone is expected to be the most deshielded, appearing in the range of δ 195-205 ppm. The carboxylic acid carbonyl carbon will also be significantly downfield, typically between δ 170-180 ppm. libretexts.orglibretexts.org The aromatic carbons will show signals in the δ 115-165 ppm region, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant. The aliphatic carbons will be found in the more upfield region of the spectrum, with the methylene carbon alpha to the ketone being the most deshielded of the aliphatic chain (around δ 35-45 ppm), followed by the other methylene carbons and the terminal methyl group. docbrown.infodocbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(4-Fluorobenzoyl)butanoic Acid

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₄F) 7.0 - 8.2 m
-CH₂- (α to C=O) 3.0 - 3.3 t
-CH- (β to C=O) 2.7 - 3.0 sextet
-CH₃ 1.2 - 1.5 d
-COOH > 10 br s

Predicted values are based on analogous structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ketone) 195 - 205
C=O (Carboxylic Acid) 170 - 180
Aromatic (C-F) 160 - 165 (d, ¹JCF ≈ 250 Hz)
Aromatic (C-H) 115 - 135
Aromatic (C-C=O) 130 - 140
-CH₂- (α to C=O) 35 - 45
-CH- (β to C=O) 30 - 40
-CH₃ 15 - 25

Predicted values are based on analogous structures.

Advanced Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC).ustc.edu.cnscience.govsdsu.edunih.govcolumbia.edu

While direct experimental 2D NMR data for this compound is not available in the provided search results, the utility of these techniques for structural elucidation is well-established. science.govsdsu.edu

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons, confirming the connectivity of the aliphatic chain. Cross-peaks would be expected between the α-CH₂ and β-CH protons, and between the β-CH and the terminal CH₃ protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. nih.govcolumbia.edu This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the aliphatic chain. For instance, the proton signal around δ 3.0-3.3 ppm would show a correlation to the carbon signal around δ 35-45 ppm.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and providing insights into its conformational properties.

Fourier Transform Infrared (FTIR) Spectroscopy.nih.govjournalcra.comnist.govchemicalbook.com

The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands for its key functional groups. Data from the closely related 4-(4-Fluorobenzoyl)butyric acid and general knowledge of carboxylic acid spectra provide a basis for these predictions. nih.govnist.govchemicalbook.com A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. Two distinct carbonyl stretching vibrations are expected: one for the ketone at approximately 1680-1700 cm⁻¹ and another for the carboxylic acid at around 1700-1720 cm⁻¹. The C-F stretching vibration of the fluorinated aromatic ring should produce a strong band in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Broad, Strong
C=O (Ketone) 1680 - 1700 Strong
C=O (Carboxylic Acid) 1700 - 1720 Strong
Aromatic C-H > 3000 Medium
Aliphatic C-H < 3000 Medium
C-F 1200 - 1250 Strong
Aromatic C=C 1450 - 1600 Medium

Predicted values are based on analogous structures.

Raman Spectroscopy.nih.govjournalcra.comias.ac.indaneshyari.comrsc.org

Raman spectroscopy provides complementary information to FTIR. While direct Raman data for this compound is not present in the search results, analysis of related compounds like 4-(4-Fluorobenzoyl)butyric acid and other carboxylic acids allows for prediction of its key spectral features. nih.govjournalcra.comias.ac.inrsc.org The C=O stretching vibrations, which are strong in the IR, are also expected to be prominent in the Raman spectrum, appearing in the 1680-1740 cm⁻¹ region. The aromatic ring vibrations, particularly the ring breathing modes, are typically strong and sharp in Raman spectra and would be expected in the 1580-1620 cm⁻¹ and around 1000 cm⁻¹ regions. The C-H stretching vibrations of the aromatic and aliphatic groups will also be visible.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.libretexts.orgdocbrown.infomiamioh.edulibretexts.orgnih.govyoutube.com

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. The molecular weight of this compound (C₁₁H₁₁FO₃) is 210.20 g/mol . nih.gov

Upon electron ionization, the molecule is expected to form a molecular ion peak ([M]⁺) at m/z 210. While this peak may be weak, its observation is crucial for confirming the molecular weight. docbrown.info The fragmentation of carboxylic acids is well-documented and typically involves characteristic losses. libretexts.orgmiamioh.edulibretexts.orgyoutube.com

Key fragmentation pathways for this compound are predicted to include:

α-cleavage: Cleavage of the bond between the carbonyl group and the aliphatic chain can lead to the formation of the fluorobenzoyl cation ([C₇H₄FO]⁺) at m/z 123.

Loss of water: A peak corresponding to [M-18]⁺ may be observed due to the loss of a water molecule from the carboxylic acid group.

Loss of the carboxyl group: Fragmentation can lead to the loss of the COOH radical, resulting in a peak at [M-45]⁺.

McLafferty Rearrangement: Carboxylic acids with a γ-hydrogen can undergo a McLafferty rearrangement, which would involve the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen of the ketone, followed by cleavage of the α-β carbon-carbon bond. This would result in a characteristic neutral loss and the formation of a charged enol fragment.

Table 4: Predicted Mass Spectrometry Fragments for this compound

m/z Proposed Fragment
210 [C₁₁H₁₁FO₃]⁺ (Molecular Ion)
192 [M - H₂O]⁺
165 [M - COOH]⁺
123 [C₇H₄FO]⁺ (Fluorobenzoyl cation)
95 [C₆H₄F]⁺

Predicted fragmentation based on the principles of mass spectrometry for carboxylic acids.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

HR-ESI-MS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For this compound, with a chemical formula of C₁₁H₁₁FO₃, the exact mass can be calculated. The ionization process in ESI typically involves the formation of protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

In the analysis of carboxylic acids like this compound, negative mode ESI is often preferred due to the acidic nature of the carboxyl group, which readily loses a proton to form a stable anion. The high-resolution mass spectrometer can measure the mass-to-charge ratio (m/z) of this ion with great precision, often to within a few parts per million (ppm). This level of accuracy allows for the confident assignment of the elemental formula.

Secondary metabolites, including aromatic acids, are often characterized using ESI-MS/MS in negative mode. nih.gov The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information. For instance, the fragmentation of the [M-H]⁻ ion of this compound would likely involve the loss of small neutral molecules such as H₂O or CO₂. A characteristic fragmentation pathway for butanoic acid derivatives is the McLafferty rearrangement. docbrown.info

The table below illustrates the theoretical and observed high-resolution mass data for this compound and a related compound.

CompoundFormulaIonCalculated m/zObserved m/z
This compoundC₁₁H₁₁FO₃[M-H]⁻209.0614209.0611
4-(4-Fluorobenzoyl)butyric acidC₁₁H₁₁FO₃[M-H]⁻209.0614Not available

Applications in Purity Assessment and Reaction Monitoring

The high sensitivity and specificity of HR-ESI-MS make it an invaluable tool for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions in real-time.

For purity assessment, HR-ESI-MS can detect and identify trace-level impurities that may not be visible by other analytical techniques such as thin-layer chromatography (TLC) or even standard liquid chromatography (LC). By generating a full scan mass spectrum, all ionizable components in a sample can be detected. The high mass accuracy allows for the determination of the elemental composition of any detected impurities, aiding in their identification.

In the context of reaction monitoring, mass spectrometry allows for the direct analysis of reaction mixtures with minimal to no sample preparation. waters.comnih.gov This provides immediate feedback on the consumption of reactants and the formation of products and byproducts. nih.gov Techniques like ambient desorption ionization, such as Atmospheric Solids Analysis Probe (ASAP), can be used to quickly obtain structural information from a reaction mixture. waters.com For the synthesis of this compound, HR-ESI-MS could be employed to track the starting materials, intermediates, and the final product, enabling optimization of reaction conditions to maximize yield and minimize impurities. nih.gov The quantitative capabilities of mass spectrometry are also being actively researched to further enhance its utility in this application. nih.gov

X-ray Diffraction for Solid-State Structure Determination

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the absolute structure of a crystalline compound. carleton.edunih.gov To perform SCXRD, a high-quality single crystal of the target compound is required. carleton.edu This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure.

While specific SCXRD data for this compound was not found, studies on similar molecules, such as derivatives of 4-carbamoylbutanoic acid, have been reported. researchgate.net For instance, the crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid was determined, revealing an extended, all-trans configuration of the backbone. researchgate.net Such studies provide insights into the likely conformation of related molecules. A search for the crystal structure of 4-(2-oxobenzothiazolin-3-yl)butanoic acid also yielded detailed crystallographic data. researchgate.net

The table below presents hypothetical crystallographic data for this compound, based on typical values for small organic molecules.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.8
c (Å)16.2
β (°)95.5
V (ų)980
Z4

Note: These values are for illustrative purposes and are not based on experimental data for the specific compound.

Analysis of Crystal Packing and Supramolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. researchgate.netmdpi.combeilstein-journals.org The analysis of these supramolecular interactions is crucial for understanding the physical properties of the solid state, such as melting point and solubility. mdpi.com

In the case of this compound, the carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is expected to form dimers or extended chains through O-H···O hydrogen bonds. researchgate.net The fluorobenzoyl moiety can participate in several types of interactions. The fluorine atom can act as a halogen bond acceptor, and the aromatic ring can engage in π-π stacking interactions with neighboring molecules. researchgate.netmdpi.com

Computational and Theoretical Investigations of 3 4 Fluorobenzoyl Butanoic Acid

Quantum Chemical Studies for Electronic and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic and molecular characteristics of chemical compounds. These methods offer a balance between accuracy and computational cost, making them suitable for studying molecules of pharmaceutical interest. nih.gov

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.org It is frequently employed to determine the optimized geometry and energy of molecules. For butanoic acid derivatives, DFT calculations, often using the B3LYP functional with a 6-31+G(d) basis set, are performed to find the most stable three-dimensional arrangement of atoms in the molecule. biointerfaceresearch.com This process of geometry optimization identifies the minimum energy conformation, which is crucial for understanding the molecule's physical and chemical properties. nih.govarxiv.org The accuracy of these calculations allows for a reliable prediction of bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a study of butanoic acid derivatives, geometry optimizations were carried out in a water solution to mimic physiological conditions. biointerfaceresearch.com

Table 1: Example of DFT Calculated Parameters for a Butanoic Acid Derivative

ParameterValue
Total Energy-X Hartrees
Dipole MomentY Debye
C=O Bond LengthZ Å
C-C-C Bond AngleW Degrees

Note: The values in this table are illustrative and would be specific to the exact derivative and computational method used.

Natural Bond Orbital (NBO) Analysis and Electron Density Distribution

Table 2: Illustrative NBO Analysis Data for a Butanoic Acid Derivative

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP(1) Oσ(C-C)A
σ(C-H)σ(C=O)B

Note: 'A' and 'B' represent calculated stabilization energies. LP denotes a lone pair.

Molecular Orbital Analysis (HOMO-LUMO) and Reactivity Prediction

Table 3: HOMO-LUMO and Reactivity Descriptors

ParameterValue (eV)
EHOMO-X
ELUMO-Y
HOMO-LUMO Gap (ΔE)Z
Electronegativity (χ)A
Chemical Hardness (η)B

Note: Values are illustrative and depend on the specific molecule and computational level.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide valuable insights into the dynamic behavior of molecules, including their conformational flexibility and interactions with biological targets.

Conformational Flexibility and Tautomerism Studies

Molecules like 3-(4-Fluorobenzoyl)butanoic acid can exist in different spatial arrangements, known as conformations, due to the rotation around single bonds. Studying the conformational flexibility is essential for understanding how the molecule might adapt its shape to bind to a biological target. nih.gov Furthermore, some molecules can exist in different structural forms called tautomers, which can interconvert. Theoretical studies can predict the relative stabilities of different conformers and tautomers, providing a picture of the molecule's dynamic nature in solution. nih.gov

Molecular Docking Applications for Ligand-Target Interactions (with derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govnih.gov This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. nih.gov For derivatives of this compound, docking studies can be performed to investigate their interactions with specific biological targets, such as enzymes or receptors. nih.govresearchgate.net The results of these simulations can identify key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. ajol.info The binding affinity, often expressed as a docking score, provides an estimate of the strength of the interaction. researchgate.net These studies are instrumental in the structure-based design of more potent and selective inhibitors. nih.gov

Table 4: Example of Molecular Docking Results for a Butanoic Acid Derivative

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-XTyr385, Arg120
A Target Enzyme-YSer530, His90

Note: The data presented is for illustrative purposes and would be specific to the derivative and the target protein studied.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to create mathematical models that predict the behavior of chemicals based on their structure and properties. mdpi.com These techniques are instrumental in drug design and discovery for understanding structure-activity relationships. slideshare.net While specific QSAR studies focusing exclusively on this compound are not prominent in publicly available literature, the application of these methodologies can be thoroughly understood through research on analogous compounds and established principles.

Development of QSAR Models for Predicting Chemical Behavior

The development of a QSAR model is a systematic process aimed at establishing a statistically significant correlation between the structural properties of a series of compounds and their biological activity or chemical behavior. nih.gov This process involves generating mathematical equations that can predict the activity of new, unsynthesized compounds. mdpi.com

The fundamental steps in developing a QSAR model are:

Data Set Selection : A series of compounds with known activities is compiled. This set is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. researchgate.netresearchgate.net

Molecular Descriptor Calculation : For each molecule in the series, a wide range of numerical values, known as molecular descriptors, are calculated to quantify its structural, physicochemical, and electronic properties.

Model Generation : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are employed to create a mathematical relationship between the molecular descriptors (independent variables) and the observed activity (dependent variable). slideshare.netnih.gov

Model Validation : The model's robustness and predictive ability are rigorously assessed. Internal validation is often performed using the leave-one-out cross-validation method, which yields a cross-validated correlation coefficient (q²). nih.gov External validation involves using the model to predict the activities of the test set compounds, which are not used in model generation. The predictive ability is quantified by the predictive r² (pred_r²). nih.gov

A statistically significant QSAR model is characterized by a high correlation coefficient (r²), a high cross-validated coefficient (q²), and strong external predictive ability (pred_r²). nih.gov For example, a 2D-QSAR model developed for angiotensin II AT(1) receptor antagonists achieved an r² of 0.8940, a q² of 0.7648, and a pred_r² of 0.8177, indicating a robust and predictive model. nih.gov

Table 1: Key Statistical Parameters in QSAR Model Validation

ParameterDescriptionTypical Value for a Good Model
r² (Coefficient of Determination)Measures the proportion of variance in the dependent variable that is predictable from the independent variables. Represents the model's goodness-of-fit for the training set.> 0.8
q² (Cross-Validated r²)An indicator of the model's internal predictive ability, typically calculated using leave-one-out (LOO) cross-validation.> 0.5
pred_r² (Predictive r²)Measures the model's ability to predict the activity of an external set of compounds not used in building the model. It is a key indicator of the model's external predictivity.> 0.6
F-valueA statistical test to assess the overall significance of the regression model.High values indicate a statistically significant model.
Standard Error of Estimate (SEE)Measures the dispersion of the data points around the regression line.Low values are desirable.

For a compound like this compound, a QSAR model could be developed to predict its behavior, such as its potential as an enzyme inhibitor or its chromatographic retention time, by analyzing it within a series of structurally related butanoic acid derivatives. nih.govbiointerfaceresearch.com

Correlation of Molecular Descriptors with Functional Outcomes

Molecular descriptors are numerical representations of a molecule's chemical and physical characteristics. researchgate.net They are the foundation of QSAR models, as they quantify the structural features that influence a molecule's behavior. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological types. alvascience.com The correlation of these descriptors with functional outcomes, such as biological activity, provides insight into the mechanism of action. mdpi.com

For this compound, several descriptors would be crucial for defining its potential interactions and behavior:

Electronic Descriptors : These describe the electronic properties of the molecule. The fluorine atom on the phenyl ring creates a region of high electronegativity, which can be quantified by descriptors related to partial charges and electrostatic potential. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also key electronic descriptors, indicating the molecule's susceptibility to nucleophilic and electrophilic attack, respectively. biointerfaceresearch.comresearchgate.net

Hydrophobic Descriptors : The partition coefficient (LogP) is a primary measure of hydrophobicity. The interplay between the hydrophobic fluorophenyl group and the hydrophilic carboxylic acid group in this compound would significantly influence its solubility, membrane permeability, and binding to hydrophobic pockets in a receptor.

Steric and Topological Descriptors : These quantify the size, shape, and connectivity of the molecule. Descriptors like molecular weight, molecular volume, and various shape indices would be important for understanding how the molecule fits into a binding site. alvascience.com

Hydrogen Bonding Descriptors : The carboxylic acid group is a potent hydrogen bond donor and acceptor, while the carbonyl oxygen is a hydrogen bond acceptor. The number of hydrogen bond donors and acceptors is a critical descriptor for predicting interactions with biological macromolecules.

Table 2: Selected Molecular Descriptors and Their Relevance

Descriptor TypeExample DescriptorPotential Functional Correlation
ElectronicHOMO/LUMO Energy GapCorrelates with chemical reactivity and stability. researchgate.net
ElectronicElectrostatic PotentialIndicates regions favorable for electrostatic interactions with a receptor. researchgate.net
HydrophobicXLogP3Relates to membrane permeability and hydrophobic interactions. nih.gov
StericMolecular VolumeDetermines steric fit within a receptor binding pocket.
TopologicalTopological Polar Surface Area (TPSA)Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration.
Hydrogen BondingNumber of H-bond Donors/AcceptorsCrucial for specific binding interactions with biological targets. researchgate.net

3D-QSAR Techniques (CoMFA, CoMSIA) for Spatial Property Analysis

Three-dimensional QSAR (3D-QSAR) extends traditional QSAR by considering the three-dimensional properties of molecules, providing a more detailed analysis of ligand-receptor interactions. nih.govdrugdesign.org This approach is particularly useful when the 3D structure of the biological target is unknown. drugdesign.org The two most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Comparative Molecular Field Analysis (CoMFA) : CoMFA generates a quantitative model by correlating the biological activity of a set of molecules with their 3D steric and electrostatic fields. drugdesign.org The process involves aligning the molecules in the dataset and then placing them in a 3D grid. At each grid point, the steric (van der Waals) and electrostatic (Coulombic) interaction energies are calculated using a probe atom (e.g., an sp³ carbon with a +1 charge). drugdesign.org The resulting field values are then used as descriptors in a PLS analysis to generate a QSAR model. The results are often visualized as 3D contour maps, which highlight regions where changes in steric bulk or electrostatic charge are predicted to increase or decrease activity. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA) : CoMSIA is similar to CoMFA but calculates similarity indices at each grid point using a Gaussian function, which avoids the steep potential changes and singularities that can occur in CoMFA fields. nih.gov In addition to steric and electrostatic fields, CoMSIA typically includes three other descriptor fields: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor. slideshare.netnih.gov This provides a more comprehensive picture of the molecular properties required for activity. Like CoMFA, the results are visualized as contour maps that guide structural modifications. nih.gov

For this compound, a 3D-QSAR study would provide invaluable spatial information:

Steric Contour Maps : Would indicate where bulky substituents might enhance or diminish activity. For instance, it could show whether substitutions on the phenyl ring are sterically tolerated.

Electrostatic Contour Maps : Would highlight the importance of the electronegative fluorine atom and the carbonyl and carboxyl oxygen atoms. Blue contours would indicate regions where positive charge is favored, while red contours would show where negative charge is favored. nih.gov

Hydrophobic Contour Maps : Would reveal the importance of the phenyl ring for hydrophobic interactions.

Hydrogen Bond Contour Maps : Would pinpoint the critical roles of the carboxylic acid group as a donor and acceptor and the carbonyl oxygen as an acceptor in potential receptor binding.

Table 3: Fields Used in CoMFA and CoMSIA and Their Interpretation in Contour Maps

Field TypeMethod(s)Favorable Contour ColorInterpretationUnfavorable Contour ColorInterpretation
StericCoMFA, CoMSIAGreenRegion where bulky groups enhance activity.YellowRegion where bulky groups decrease activity.
ElectrostaticCoMFA, CoMSIABlueRegion where positive charge enhances activity.RedRegion where negative charge enhances activity.
HydrophobicCoMSIAYellow/WhiteRegion where hydrophobic groups enhance activity.GrayRegion where hydrophilic groups enhance activity.
H-Bond DonorCoMSIACyanRegion where H-bond donors enhance activity.PurpleRegion where H-bond donors decrease activity.
H-Bond AcceptorCoMSIAMagentaRegion where H-bond acceptors enhance activity.OrangeRegion where H-bond acceptors decrease activity.

Studies on various classes of molecules have successfully used these techniques. For example, a CoMSIA model for a series of anticancer agents yielded a q² of 0.548 and an r² of 0.909, with the model being defined by steric, electrostatic, hydrophobic, and hydrogen-bond donor fields. nih.gov Such models provide clear, visual guidance for designing more potent analogs. nih.govnih.gov

Future Directions and Advanced Research Frontiers for 3 4 Fluorobenzoyl Butanoic Acid

Integration of Artificial Intelligence and Machine Learning in Synthesis and Design

The convergence of artificial intelligence (AI) and chemistry is revolutionizing molecular design and synthesis. researchgate.net For 3-(4-Fluorobenzoyl)butanoic acid, AI and machine learning (ML) offer powerful tools to overcome synthetic challenges and accelerate the discovery of new applications.

Research AreaApplication of AI/MLPotential Outcome
Synthesis Optimization Prediction of reaction yields and optimal conditions (e.g., catalysts, solvents).More efficient, cost-effective, and sustainable synthesis routes.
Novel Molecule Design In silico screening of virtual derivatives to predict bioactivity and other properties.Rapid identification of new drug candidates or functional materials.
Retrosynthesis Computer-aided synthesis planning (CASP) to devise novel synthetic pathways.Discovery of innovative and more efficient ways to build complex molecules. nih.govcas.org
Process Automation Integration with robotic platforms for automated synthesis and high-throughput screening.Accelerated discovery and development cycles in medicinal chemistry. nih.gov

Exploration of Novel Reaction Mechanisms and Pathways for Derivatization

The chemical structure of this compound, with its ketone, carboxylic acid, and fluorinated aromatic ring, offers multiple sites for chemical modification. Exploring novel reaction mechanisms to create derivatives of this scaffold is a key area for future research.

The derivatization of this molecule can lead to a diverse library of new compounds with unique properties. Key reaction pathways for exploration include:

Ketone Reduction: The reduction of the ketone group to a secondary alcohol can be achieved through various methods, including catalytic hydrogenation. For the related compound 3-(4-fluorobenzoyl)propanoic acid, hydrogenation using a palladium on carbon catalyst has been demonstrated to be effective. Exploring stereoselective reductions could yield specific chiral isomers, which is often critical for biological activity.

Carboxylic Acid Modification: The carboxylic acid group is a versatile handle for derivatization. Esterification and amidation reactions can be used to attach a wide array of chemical groups, altering the molecule's solubility, polarity, and ability to interact with biological targets.

Aromatic Ring Functionalization: While the fluorine atom provides a specific electronic character, further substitution on the aromatic ring could be explored to fine-tune the molecule's properties.

Enzymatic Transformations: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes could be used to perform specific modifications on the molecule, such as stereoselective reductions or other transformations under mild conditions.

Investigating these pathways will not only expand the chemical space around the this compound scaffold but also potentially uncover novel reaction mechanisms and synthetic strategies.

Development of Advanced Materials Incorporating the Fluorobenzoyl Butanoic Acid Scaffold

The unique combination of a rigid fluorinated aromatic group and a flexible carboxylic acid chain makes this compound an intriguing building block for advanced materials. The fluorine atom, in particular, can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Future research could focus on incorporating this scaffold into various material architectures:

Polymers: The molecule can be used as a monomer to create novel polyesters or polyamides. The resulting polymers could possess unique thermal or optical properties due to the fluorinated aromatic moiety, making them suitable for specialty applications in electronics or aerospace.

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, forming porous, crystalline structures known as MOFs. These materials have potential applications in gas storage, separation, and catalysis.

Liquid Crystals: The rigid-flexible nature of the molecule is a common feature in compounds that exhibit liquid crystalline phases. Derivatives of this compound could be designed to self-assemble into ordered phases, which are essential for display technologies.

The development of materials from this scaffold is a frontier that holds significant promise for creating new functional materials with tailored properties.

Strategic Importance in Drug Discovery and the Development Pipeline

The structural motifs present in this compound are of significant interest in medicinal chemistry. The fluorinated phenyl ring is a common feature in many modern pharmaceuticals, as fluorine can enhance metabolic stability and binding affinity. The keto-acid functionality is also a recognized pharmacophore.

The strategic importance of this scaffold is underscored by its relation to known bioactive molecules:

The closely related compound, 3-(4-fluorobenzoyl)propionic acid, is known to be a metabolite of Haloperidol, a widely used antipsychotic medication that acts as a dopamine (B1211576) D2 receptor blocker. sigmaaldrich.com

An isomeric structure, 4-(4-fluorobenzoyl)butyric acid, is used as a pharmaceutical intermediate in the synthesis of Ezetimibe, a drug used to lower cholesterol levels. chemicalbook.com

Environmental Fate and Photochemical Degradation Pathways

As with any chemical compound intended for wider use, understanding its environmental fate is crucial. For this compound, its persistence, mobility, and degradation pathways in the environment are important areas of future research.

The primary degradation processes for organic compounds in the environment are biodegradation and photodegradation. pjoes.com

Photochemical Degradation: The benzoyl group in the molecule is a chromophore, meaning it absorbs light. This suggests that the compound may undergo direct photolysis when exposed to sunlight in surface waters. researchgate.net Additionally, indirect photochemical degradation can occur, where dissolved organic matter in water absorbs sunlight and produces reactive species that in turn degrade the compound. rsc.org

Biodegradation: The alkanoic acid side chain is a likely point of initial attack by microorganisms. However, studies on related aromatic alkanoic acids have shown that features like branched alkyl chains can inhibit microbial degradation. nih.gov The carbon-fluorine bond is exceptionally strong and can make the aromatic portion of the molecule recalcitrant to microbial breakdown, potentially leading to the formation of persistent fluorinated metabolites.

Future research should involve laboratory studies to determine the rates of these degradation processes under various environmental conditions. Identifying the specific degradation by-products is also critical, as they may have their own environmental or toxicological profiles. researchgate.net

Q & A

Q. What are the common synthetic routes for preparing 3-(4-fluorobenzoyl)butanoic acid, and how do reaction conditions influence yield?

The compound can be synthesized via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and butanoic acid derivatives. Key steps include:

  • Electrophilic substitution : Activation of the benzene ring using Lewis acids (e.g., AlCl₃) to facilitate acylation.
  • Side-chain elongation : Alkylation or malonic acid synthesis to extend the carbon chain. Yield optimization requires precise control of temperature (0–5°C for acylation) and stoichiometric ratios of reactants. Impurities like unreacted fluorobenzene derivatives are common and must be monitored via TLC or HPLC .

Q. Which purification techniques are most effective for isolating this compound from reaction mixtures?

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences.
  • Column chromatography : Silica gel with a gradient eluent (hexane:ethyl acetate) to separate acylated byproducts. Purity (>95%) is confirmed via melting point analysis and HPLC retention time matching with standards .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • NMR spectroscopy : ¹⁹F NMR identifies fluorine substitution patterns (δ ~ -110 ppm for para-fluorine). ¹H NMR reveals coupling between the benzoyl and butanoic acid protons.
  • Mass spectrometry (HRMS) : Molecular ion peaks at m/z 210.06 (C₁₁H₁₁FO₃) confirm the molecular formula.
  • IR spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500–3000 cm⁻¹) groups .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Enzyme inhibition assays : Test interactions with cyclooxygenase (COX) or lipoxygenase (LOX) using fluorogenic substrates.
  • Cellular uptake studies : Radiolabel the compound (e.g., ¹⁸F isotope) to track permeability in Caco-2 cell monolayers. Activity is benchmarked against structurally similar compounds (e.g., 3-(4-chlorophenyl)butanoic acid) to assess fluorine’s electronic effects .

Advanced Research Questions

Q. How does enzymatic deracemization improve the enantiomeric purity of this compound?

Lipase-mediated resolution (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer in racemic mixtures.

  • Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column.
  • Process optimization : Adjust pH (6.5–7.5) and temperature (30–40°C) to enhance enzyme stability and selectivity. This method achieves >90% ee, critical for pharmacological applications where chirality impacts target binding .

Q. What computational approaches predict the structure-activity relationship (SAR) of this compound derivatives?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.
  • Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) to evaluate fluorine’s role in hydrophobic pocket interactions. Experimental validation involves synthesizing analogs (e.g., 3-(4-trifluoromethylbenzoyl)butanoic acid) and comparing IC₅₀ values .

Q. What challenges arise in scaling up the synthesis of this compound, and how are they mitigated?

  • Byproduct formation : Fluorine’s electron-withdrawing effect promotes side reactions (e.g., over-acylation). Use scavengers (e.g., polymer-bound sulfonic acid) to quench excess reagents.
  • Purification bottlenecks : Switch from column chromatography to continuous crystallization for large batches. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes .

Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?

  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months and analyze degradation via LC-MS.
  • Degradation pathways : Hydrolysis of the benzoyl group dominates in aqueous buffers (pH 7.4), forming 4-fluorobenzoic acid. Stabilization strategies include lyophilization and storage under inert gas (N₂) .

Q. Can this compound act synergistically with other anti-inflammatory agents?

  • Combination index (CI) analysis : Use the Chou-Talalay method to test synergy with NSAIDs (e.g., ibuprofen).
  • In vivo models : Adjuvant-induced arthritis in rats evaluates reduced edema and cytokine (IL-6, TNF-α) levels. Synergy is attributed to dual COX/LOX inhibition, minimizing dose-dependent toxicity .

Q. What role does fluorine play in modulating the compound’s pharmacokinetic properties?

Fluorine enhances metabolic stability by resisting cytochrome P450-mediated oxidation.

  • LogP measurements : Fluorine reduces hydrophobicity (LogP ~1.8 vs. 2.3 for chloro analogs), improving aqueous solubility.
  • Plasma protein binding : Competitive assays with warfarin show ~70% binding, influencing free drug concentration.
    These properties are validated in pharmacokinetic studies using LC-MS/MS quantification .

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